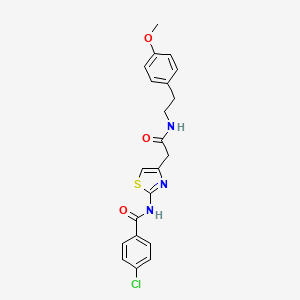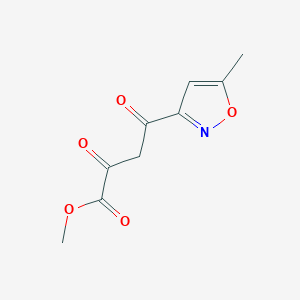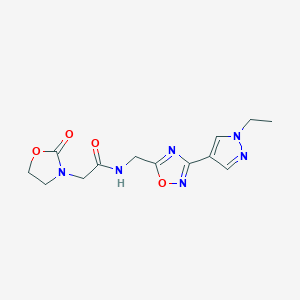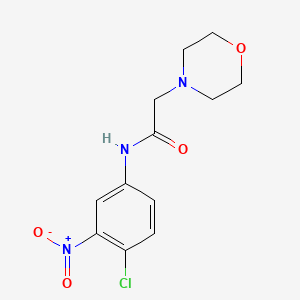
N-(4-bromo-2-methylphenyl)-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-methylphenyl)-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide, also known as BME-001, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including N-(4-bromo-2-methylphenyl)-4-ethoxy-2,5-dimethylbenzene-1-sulfonamide, have been explored for their biological activities. Studies have synthesized such compounds and their metal complexes, and evaluated them for antibacterial, antifungal, and cytotoxic activities. These compounds have shown moderate to significant activity against various bacterial and fungal strains (Chohan & Shad, 2011).
Chemical Synthesis and Reaction Catalysis
Another application of N-bromo sulfonamide reagents, including derivatives of this compound, is in the field of organic synthesis. They have been used as catalysts in chemical reactions such as the synthesis of bis(pyrazolols) via one-pot condensation reactions (Khazaei et al., 2014).
Drug Design and Therapeutic Applications
This compound derivatives have also been studied for their potential in drug design, particularly as enzyme inhibitors. Research has focused on their inhibitory effects on enzymes such as acetylcholinesterase, which is relevant for Alzheimer’s disease treatment (Abbasi et al., 2018).
Environmental and Ecological Studies
In environmental sciences, substituted sulfonamides, including similar compounds, have been investigated for their herbicidal activities. These studies assess their effects on various plant species, contributing to the understanding of ecological impacts and potential applications in agriculture (Moran, 2003).
Molecular and Electronic Structure Analysis
The molecular and electronic structures of sulfonamide derivatives have been a subject of research as well. Studies using techniques like NMR and FT-IR spectroscopy have been conducted to understand the structural and electronic properties of these compounds, which is crucial for their application in various fields, including material sciences (Mahmood et al., 2016).
Photophysical Properties
The photophysical properties of sulfonamide derivatives have been explored, particularly their fluorescence characteristics. These studies provide insights into the substituent effects on photophysical properties, which are important for developing applications in fields such as imaging and diagnostics (Bozkurt et al., 2016).
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-5-22-16-9-13(4)17(10-12(16)3)23(20,21)19-15-7-6-14(18)8-11(15)2/h6-10,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBHDZACFHPVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)

![Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2464300.png)




![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)

![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)
![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)